Cas no 1704165-43-4 (4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine)

4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine
- EN300-1106618
- 1704165-43-4
-
- インチ: 1S/C7H9Cl2N3/c1-5(2-8)3-12-4-6(9)7(10)11-12/h2,4H,3H2,1H3,(H2,10,11)/b5-2+
- InChIKey: XDEFCPZTGZLADC-GORDUTHDSA-N
- ほほえんだ: ClC1C(N)=NN(C=1)C/C(=C/Cl)/C
計算された属性
- せいみつぶんしりょう: 205.0173527g/mol
- どういたいしつりょう: 205.0173527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 43.8Ų
4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106618-0.05g |
4-chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine |
1704165-43-4 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
Enamine | EN300-1106618-5g |
4-chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine |
1704165-43-4 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1106618-10g |
4-chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine |
1704165-43-4 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1106618-0.5g |
4-chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine |
1704165-43-4 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1106618-0.1g |
4-chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine |
1704165-43-4 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
Enamine | EN300-1106618-2.5g |
4-chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine |
1704165-43-4 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1106618-0.25g |
4-chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine |
1704165-43-4 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1106618-10.0g |
4-chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine |
1704165-43-4 | 10g |
$6082.0 | 2023-06-10 | ||
Enamine | EN300-1106618-1.0g |
4-chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine |
1704165-43-4 | 1g |
$1414.0 | 2023-06-10 | ||
Enamine | EN300-1106618-5.0g |
4-chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine |
1704165-43-4 | 5g |
$4102.0 | 2023-06-10 |
4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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7. Book reviews
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amineに関する追加情報
Introduction to 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine (CAS No. 1704165-43-4)
4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine, also known by its CAS number 1704165-43-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine make it a promising candidate for various therapeutic applications.
The chemical structure of 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine consists of a pyrazole ring substituted with a chlorinated alkyl group and a chlorine atom. The presence of these functional groups imparts specific chemical and biological properties to the molecule. Recent studies have highlighted the importance of such substitutions in modulating the pharmacological activities of pyrazole derivatives.
In terms of synthesis, 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine can be prepared through a series of well-defined chemical reactions. One common approach involves the reaction of 3-amino-pyrazole with an appropriate chlorinated alkyl halide in the presence of a base. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production in pharmaceutical settings.
The biological activity of 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine has been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has demonstrated antiviral activity against several viral strains, including influenza and herpes simplex viruses. These findings suggest that 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine could be a valuable lead compound for the development of new therapeutic agents.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Chloro-1-(3-chloro-2-methylprop-2-en-yi)-1H-pyrazol--3-amine in treating inflammatory diseases and viral infections. Preliminary results have been promising, with the compound showing good tolerability and pharmacokinetic profiles in animal models. These studies are crucial for advancing our understanding of the therapeutic potential of this compound and for guiding its future development.
Beyond its direct therapeutic applications, 4-Chloro--1-(3-chloro--2-methylprop--2-en--yli)--1H-pyrazol--3--amine has also been used as a building block in combinatorial chemistry to synthesize novel compounds with enhanced biological activities. Its versatility as a synthetic intermediate has led to the discovery of several new derivatives with improved pharmacological properties.
In conclusion, 4-Chloro- strong > - 1 - ( 3 - chlor o - 2 - methylpr op - 2 - en - 1 - yl) - 1 H - pyra z ol - 3 - amine (CAS No. 1704165 - 43 - 4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in the field.
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